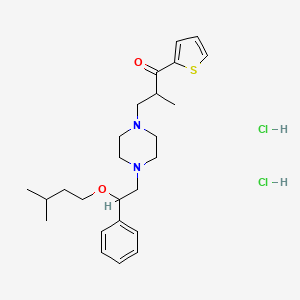
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a thiophene ring, and an isopentyloxyphenethyl group.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves multiple steps. One common method includes the Mannich reaction, which involves the condensation of acetophenone, paraformaldehyde, and phenethylamine hydrochloride in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture in ethanol to facilitate the formation of the desired product.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also play a role in binding to specific enzymes or receptors, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanone, 3-(4-(beta-(isopentyloxy)phenethyl)-1-piperazinyl)-2-methyl-1-(2-thienyl)-, dihydrochloride include:
- 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride : This compound shares the thiophene ring and propanone structure but differs in the substituents on the nitrogen atom.
- N-Methyl-3-oxo-3-(thiophen-2-yl)propanamide : This compound is a precursor to duloxetine and has a similar thiophene ring structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
22261-65-0 |
|---|---|
Molekularformel |
C25H38Cl2N2O2S |
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
2-methyl-3-[4-[2-(3-methylbutoxy)-2-phenylethyl]piperazin-1-yl]-1-thiophen-2-ylpropan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H36N2O2S.2ClH/c1-20(2)11-16-29-23(22-8-5-4-6-9-22)19-27-14-12-26(13-15-27)18-21(3)25(28)24-10-7-17-30-24;;/h4-10,17,20-21,23H,11-16,18-19H2,1-3H3;2*1H |
InChI-Schlüssel |
VZFPWHBFJZXXLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CS2)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


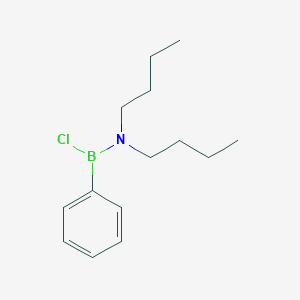
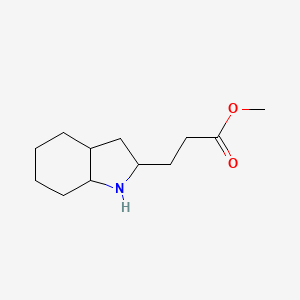
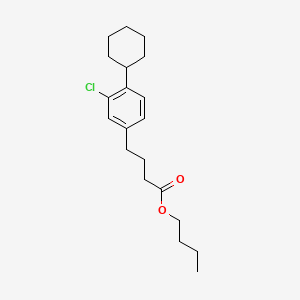

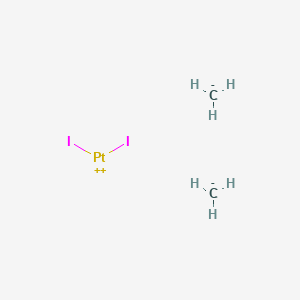
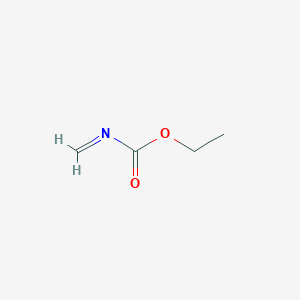
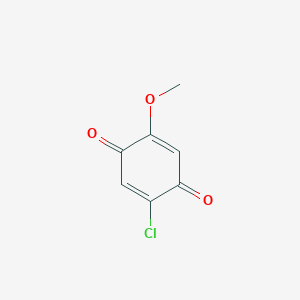
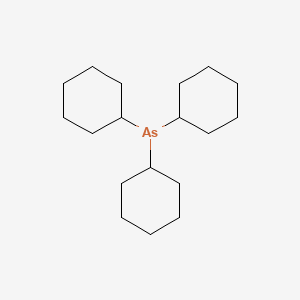
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![4-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14697358.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)



